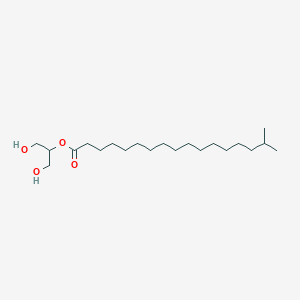

Glyceryl 2-isostearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glyceryl 2-isostearate is a glycerin monoisostearate ester, a highly substantive, rich, liquid emollient derived from isostearic acid . It is commonly used in personal care products due to its excellent moisturizing properties and ability to promote film formation on the skin . This compound is known for its low hydrophilic-lipophilic balance (HLB) emulsifying properties, making it ideal for various cosmetic applications .

Méthodes De Préparation

Glyceryl 2-isostearate is typically synthesized through the esterification of glycerol with isostearic acid . The reaction is catalyzed by strong acids or bases and is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve the use of hydrogenated palm oil and glycerol, followed by a series of distillation steps to obtain the final product . This process ensures the removal of impurities and results in a high-quality ester suitable for use in cosmetics and personal care products .

Analyse Des Réactions Chimiques

Glyceryl 2-isostearate undergoes various chemical reactions typical of fatty acid esters, including glycerolysis, hydrolysis, transesterification, and enzymatic cleavage . Common reagents used in these reactions include sulfuric acid, sodium sulfate, and magnesium oxide . The major products formed from these reactions are glycerol and isostearic acid . Additionally, this compound can participate in oxidation and reduction reactions, although these are less common in industrial applications .

Applications De Recherche Scientifique

Glyceryl 2-isostearate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and stabilizer in various formulations . In biology, it is employed in the development of moisturizing creams and lotions due to its ability to enhance the water-binding capacity of the stratum corneum . In medicine, this compound is used in topical formulations to improve skin hydration and barrier function . Industrially, it is utilized in the production of personal care products such as moisturizers, creams, and decorative cosmetics .

Mécanisme D'action

The primary mechanism of action of glyceryl 2-isostearate is its ability to increase the water content in the stratum corneum, thereby exerting its moisturizing effect . This is achieved by forming a film on the skin’s surface, which helps to retain moisture and prevent water loss . Additionally, this compound has been shown to promote the formation of lipid bilayers in the skin, further enhancing its moisturizing properties . The molecular targets and pathways involved in these processes include the lipid bilayers and the corneocytes in the stratum corneum .

Comparaison Avec Des Composés Similaires

Glyceryl 2-isostearate is often compared to other similar compounds such as glyceryl stearate, glyceryl caprate, and glyceryl triisostearate . While all these compounds share similar emollient and emulsifying properties, this compound is unique in its ability to provide excellent spreading and moisturizing properties in liquid personal wash applications . Additionally, this compound is cold-processable, vegetable-derived, and biodegradable, making it an eco-friendly option for use in personal care products .

Propriétés

Numéro CAS |

57361-83-8 |

|---|---|

Formule moléculaire |

C21H42O4 |

Poids moléculaire |

358.6 g/mol |

Nom IUPAC |

1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |

InChI |

InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |

Clé InChI |

MQXVQTFGCRTCRG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)

![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)